3-phenyl-N-(quinolin-5-yl)propanamide
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Overview
Description
3-phenyl-N-(quinolin-5-yl)propanamide is an organic compound that features a quinoline ring fused with a phenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(quinolin-5-yl)propanamide typically involves the reaction of quinoline derivatives with phenylpropanoic acid or its derivatives. One common method involves the use of a Mn/p-tosyl chloride/Na2CO3 system . Another approach includes the reaction of quinoline with phenylboronic acid in the presence of K3PO4 and 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(quinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-phenyl-N-(quinolin-5-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit EGFR by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acids in the EGFR active site.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-(quinolin-8-yl)propanamide: Similar structure but with the quinoline ring substituted at the 8-position.
N-(quinolin-8-yl)acetamide: A simpler structure with an acetamide moiety instead of propanamide.
2-phenylquinoline: Lacks the propanamide moiety but retains the quinoline and phenyl groups.
Uniqueness
3-phenyl-N-(quinolin-5-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand in coordination chemistry and its potential as an EGFR inhibitor make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H16N2O |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-phenyl-N-quinolin-5-ylpropanamide |
InChI |
InChI=1S/C18H16N2O/c21-18(12-11-14-6-2-1-3-7-14)20-17-10-4-9-16-15(17)8-5-13-19-16/h1-10,13H,11-12H2,(H,20,21) |
InChI Key |
DSMKVTZSLZMHSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
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